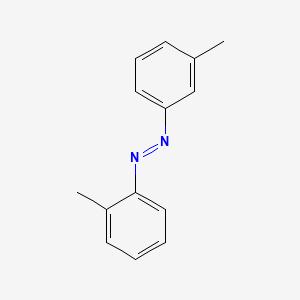
Butyl(chloro)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(chloro)diphenylsilane, also known as tert-Butyl(chloro)diphenylsilane, is an organosilicon compound with the molecular formula C16H19ClSi. It is a colorless to pale brown oily liquid with a pungent odor. This compound is primarily used as a silylating reagent in organic synthesis, particularly for the protection of alcohols and the preparation of silyl ethers .
Métodos De Preparación
Butyl(chloro)diphenylsilane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include a temperature range of 50-75°C and the use of solvents such as tetrahydrofuran .
Industrial production methods involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The compound is often purified through distillation under reduced pressure to achieve high purity levels .
Análisis De Reacciones Químicas
Butyl(chloro)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form silyl ethers.
Hydrolysis: The compound reacts slowly with moisture to form silanols and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
The major products formed from these reactions include silyl ethers and silanols .
Aplicaciones Científicas De Investigación
Butyl(chloro)diphenylsilane has several scientific research applications:
Chemistry: It is widely used as a silylating reagent for the protection of alcohols, ketones, carboxylic acids, amines, amides, and mercaptans. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions.
Biology and Medicine:
Mecanismo De Acción
The primary mechanism of action for butyl(chloro)diphenylsilane involves its role as a silylating reagent. It reacts with hydroxyl groups in alcohols, forming stable silyl ethers. This reaction protects the hydroxyl group from further reactions, allowing for selective transformations in complex organic synthesis . The molecular targets include hydroxyl groups in various organic molecules, and the pathways involved are typical nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Butyl(chloro)diphenylsilane can be compared with other silylating agents such as:
Trimethylsilyl chloride (TMSCl): TMSCl is a more volatile and less sterically hindered silylating agent compared to this compound.
Triisopropylsilyl chloride (TIPSCl): TIPSCl is bulkier than this compound and provides greater steric protection.
tert-Butyldimethylsilyl chloride (TBDMSCl): TBDMSCl is similar in steric bulk to this compound but has different reactivity and stability profiles.
The uniqueness of this compound lies in its balance of steric bulk and reactivity, making it suitable for a wide range of silylation reactions .
Propiedades
Número CAS |
24635-48-1 |
|---|---|
Fórmula molecular |
C16H19ClSi |
Peso molecular |
274.86 g/mol |
Nombre IUPAC |
butyl-chloro-diphenylsilane |
InChI |
InChI=1S/C16H19ClSi/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
Clave InChI |
GTXRYQGMNAPQDP-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
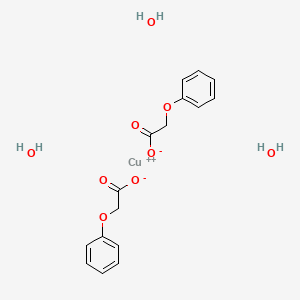
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)
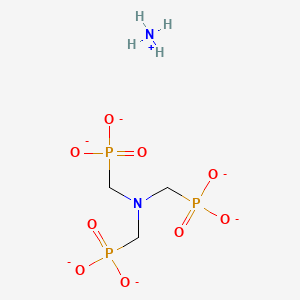
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
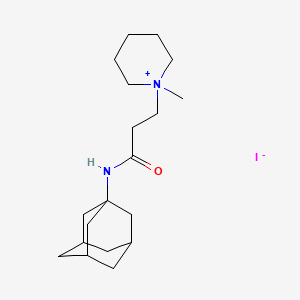
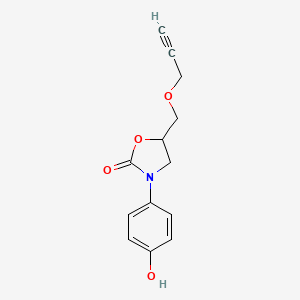
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
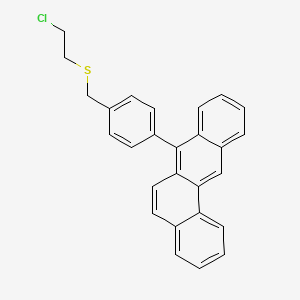
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
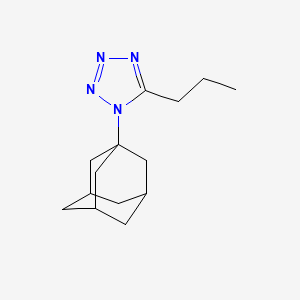
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
